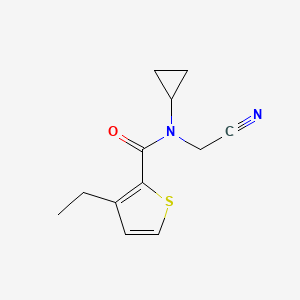
N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyanomethyl group, a cyclopropyl group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide typically involves the reaction of cyanoacetic acid derivatives with amines. One common method is the direct treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures.
Industrial Production Methods: Industrial production of cyanoacetamides, including this compound, often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can induce systemic acquired resistance in plants by activating defense gene expression . The compound may also interact with enzymes and receptors in biological systems, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
N-(cyanomethyl)-2-chloroisonicotinamide: Known for inducing systemic acquired resistance in plants.
N-(cyanomethyl)-N-(phenylsulfonyl)amides: Used in chemoproteomic strategies for site-specific induction and mapping of posttranslational modifications.
Uniqueness: N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide is unique due to its specific structural features, such as the presence of a thiophene ring and a cyclopropyl group
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-9-5-8-16-11(9)12(15)14(7-6-13)10-3-4-10/h5,8,10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNZTVRXMDXCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
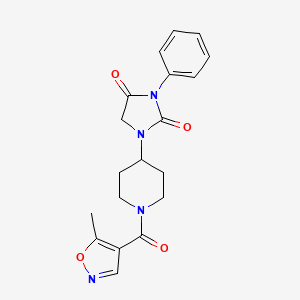
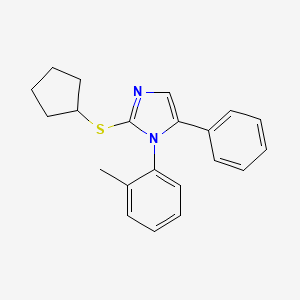
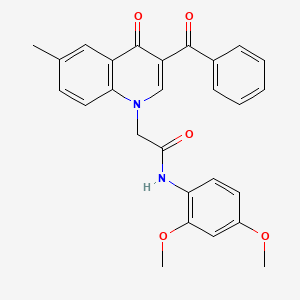
![3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2608624.png)
![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2608625.png)
![[4-(Pyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2608629.png)
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2608630.png)
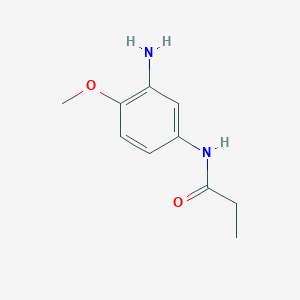
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2608636.png)
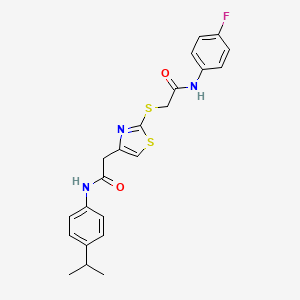

![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)
![N-(2-ethylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2608640.png)

